- Synthesis and Evaluation of Benzophenone O-Glycosides as α-Glucosidase InhibitorsArchiv der Pharmazie (Weinheim, 2012, 345(10), 771-783,
Cas no 943989-68-2 (Iriflophenone 2-O-alpha-L-rhamnopyranoside)

943989-68-2 structure
Produktname:Iriflophenone 2-O-alpha-L-rhamnopyranoside
Iriflophenone 2-O-alpha-L-rhamnopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Iriflophenone 2-O-alpha-L-rhamnopyranoside
- 3,5-Dihydroxy-2-(4-hydroxybenzoyl)phenyl 6-deoxy-α-L-mannopyranos ide
- IRIFLOPHENONE 2-ORHAMNOSIDE
- Iriflophenone 2-O-rhamnoside
- 4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate
- Acetic acid,4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-picen-3-yl ester
- Urs-12-en-3-yl acetate
- [2-[(6-Deoxy-α-L-mannopyranosyl)oxy]-4,6-dihydroxyphenyl](4-hydroxyphenyl)methanone (ACI)
- L
- Iriflophenone 2-O-a-L-rhamnoside
- Iriflophenone 2-O-α-rhamnoside
- FS-9188
- AKOS032962330
- HY-N4009
- A-rhamnoside
- Iriflophenone 2-O-
- 943989-68-2
- CS-0024423
- [2,4-Dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone
- A859441
- B0005-157103
- [ "" ]
-
- Inchi: 1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
- InChI-Schlüssel: BDUFDLBIUJUAJE-KONKAKAUSA-N
- Lächelt: C(C1C=CC(O)=CC=1)(C1=C(O)C=C(O)C=C1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)=O
Berechnete Eigenschaften
- Genaue Masse: 392.11100
- Monoisotopenmasse: 392.11073221g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 4
- Komplexität: 536
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 157Ų
- XLogP3: 1.1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 545.6±45.0 °C at 760 mmHg
- Flammpunkt: 237.2±28.8 °C
- PSA: 156.91000
- LogP: 0.24070
- Dampfdruck: 0.0±1.5 mmHg at 25°C
Iriflophenone 2-O-alpha-L-rhamnopyranoside Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Iriflophenone 2-O-alpha-L-rhamnopyranoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3870-5 mg |
Iriflophenone 2-O-Rhamnoside |
943989-68-2 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3870-1 mg |
Dimethylmatairesinol |
943989-68-2 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I15770-5mg |
3,5-Dihydroxy-2-(4-hydroxybenzoyl)phenyl 6-deoxy-α-L-mannopyranos ide |
943989-68-2 | ,HPLC≥98% | 5mg |
¥4000.0 | 2023-09-07 | |
DC Chemicals | DCS-079-20mg |
Iriflophenone 2-O-alpha-L-rhamnopyranoside |
943989-68-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
TargetMol Chemicals | TN3870-5mg |
Iriflophenone 2-O-Rhamnoside |
943989-68-2 | 5mg |
¥ 2760 | 2024-07-24 | ||
TargetMol Chemicals | TN3870-1 ml * 10 mm |
Iriflophenone 2-O-Rhamnoside |
943989-68-2 | 1 ml * 10 mm |
¥ 2860 | 2024-07-24 | ||
DC Chemicals | DCS-079-20 mg |
Iriflophenone 2-O-alpha-L-rhamnopyranoside |
943989-68-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
TargetMol Chemicals | TN3870-1 mL * 10 mM (in DMSO) |
Iriflophenone 2-O-Rhamnoside |
943989-68-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN3870-1 mL * 10 mM (in DMSO) |
Iriflophenone 2-O-Rhamnoside |
943989-68-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2,860 | 2023-07-11 | |
A2B Chem LLC | AI63106-5mg |
Iriflophenone 2-O-rhamnoside |
943989-68-2 | 98.5% | 5mg |
$494.00 | 2024-07-18 |
Iriflophenone 2-O-alpha-L-rhamnopyranoside Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Ethyl acetate ; 4 h, 1 atm, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol , Dichloromethane ; 30 min, rt
1.3 Reagents: Dowex ; pH 7
1.2 Reagents: Sodium methoxide Solvents: Methanol , Dichloromethane ; 30 min, rt
1.3 Reagents: Dowex ; pH 7
Referenz
Iriflophenone 2-O-alpha-L-rhamnopyranoside Raw materials
Iriflophenone 2-O-alpha-L-rhamnopyranoside Preparation Products
Iriflophenone 2-O-alpha-L-rhamnopyranoside Verwandte Literatur
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943989-68-2)Iriflophenone 2-O-alpha-L-rhamnopyranoside

Reinheit:99%
Menge:5mg
Preis ($):256.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:943989-68-2)Iriflophenone 2-O-rhamnoside

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung